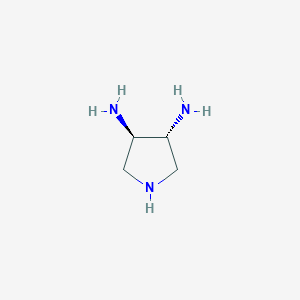
(3R,4R)-Pyrrolidine-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-Pyrrolidine-3,4-diamine, also known as (R,R)-tetramethylenediamine, is an important chiral building block in the synthesis of biologically active compounds. It is a white crystalline solid with a molecular formula of C5H14N2 and a molecular weight of 102.18 g/mol. (3R,4R)-Pyrrolidine-3,4-diamine is widely used in the pharmaceutical industry for the synthesis of drugs, such as anti-tumor agents, anti-viral agents, and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of (3R,4R)-Pyrrolidine-3,4-diamine is not well understood. However, it is believed to act as a chiral auxiliary in the synthesis of biologically active compounds. It can also act as a chiral ligand in asymmetric catalysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3R,4R)-Pyrrolidine-3,4-diamine have not been extensively studied. However, it is believed to be non-toxic and non-irritating to the skin and eyes. It is also considered to be biodegradable and environmentally friendly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3R,4R)-Pyrrolidine-3,4-diamine is its high enantioselectivity in asymmetric synthesis. It is also readily available and relatively inexpensive. However, one of the limitations is its low solubility in common solvents, which can make it difficult to handle in some experiments.
Direcciones Futuras
There are many potential future directions for the use of (3R,4R)-Pyrrolidine-3,4-diamine in scientific research. One direction is the development of new chiral catalysts and ligands based on (3R,4R)-Pyrrolidine-3,4-diamine for use in asymmetric synthesis. Another direction is the synthesis of new biologically active compounds using (3R,4R)-Pyrrolidine-3,4-diamine as a key intermediate. Additionally, the use of (3R,4R)-Pyrrolidine-3,4-diamine in the development of new materials, such as chiral polymers and membranes, is also an area of potential future research.
Métodos De Síntesis
The synthesis of (3R,4R)-Pyrrolidine-3,4-diamine can be achieved through various methods. One of the most common methods is the reduction of 1,4-dinitrobutane with sodium borohydride in the presence of a chiral catalyst. Another method is the reduction of 1,4-dinitrobutane with lithium aluminum hydride in the presence of a chiral ligand.
Aplicaciones Científicas De Investigación
(3R,4R)-Pyrrolidine-3,4-diamine has been widely used in scientific research. It is a key intermediate in the synthesis of various biologically active compounds. For example, it has been used in the synthesis of an anti-tumor agent, (R)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)propylamine, which has shown promising anti-tumor activity in preclinical studies. It has also been used in the synthesis of an anti-viral agent, (R)-9-(2-phosphonylmethoxypropyl)adenine, which has shown potent activity against HIV and other viruses.
Propiedades
Número CAS |
171868-16-9 |
|---|---|
Nombre del producto |
(3R,4R)-Pyrrolidine-3,4-diamine |
Fórmula molecular |
C4H11N3 |
Peso molecular |
101.15 g/mol |
Nombre IUPAC |
(3R,4R)-pyrrolidine-3,4-diamine |
InChI |
InChI=1S/C4H11N3/c5-3-1-7-2-4(3)6/h3-4,7H,1-2,5-6H2/t3-,4-/m1/s1 |
Clave InChI |
WCOQAGPRGRKKLM-QWWZWVQMSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CN1)N)N |
SMILES |
C1C(C(CN1)N)N |
SMILES canónico |
C1C(C(CN1)N)N |
Sinónimos |
3,4-Pyrrolidinediamine,(3R,4R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



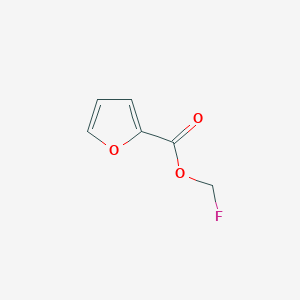


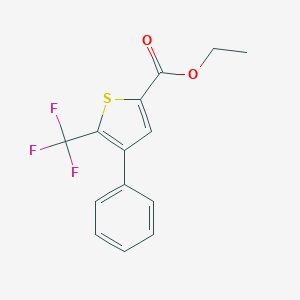
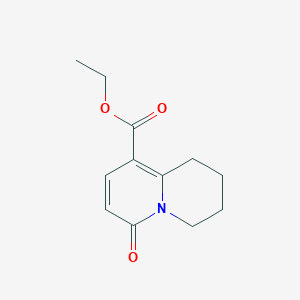
![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)
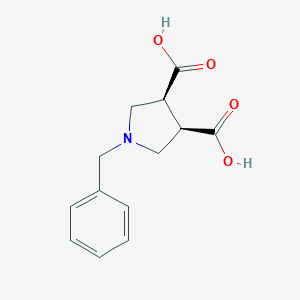


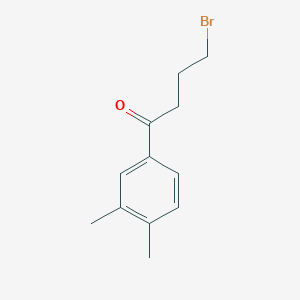
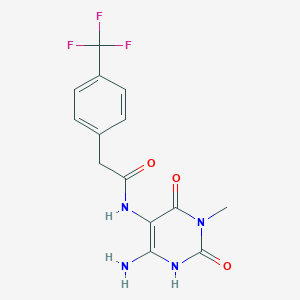
![Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate](/img/structure/B69745.png)

![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B69750.png)